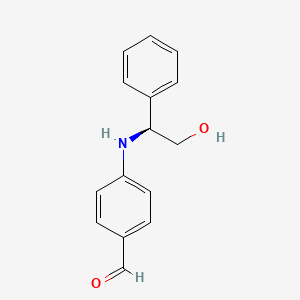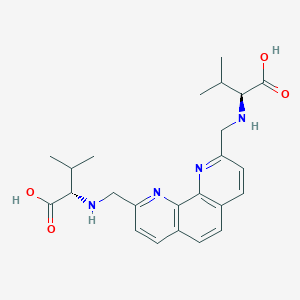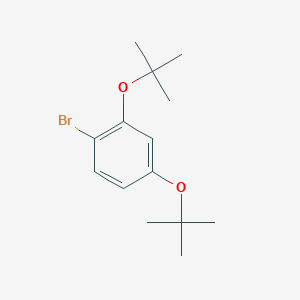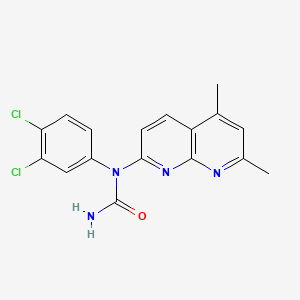
N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a dimethyl-naphthyridinyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 5,7-dimethyl-1,8-naphthyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the naphthyridine ring.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
- N-(3,4-Dichlorophenyl)-N’-phenylurea
- N-(3,4-Dichlorophenyl)-N-(2-pyridyl)urea
- N-(3,4-Dichlorophenyl)-N-(4-methyl-1,8-naphthyridin-2-yl)urea
Uniqueness:
- The presence of the 5,7-dimethyl-1,8-naphthyridin-2-yl group distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
- The dichlorophenyl group contributes to its reactivity and interaction with various targets.
Eigenschaften
CAS-Nummer |
289630-79-1 |
|---|---|
Molekularformel |
C17H14Cl2N4O |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-1-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea |
InChI |
InChI=1S/C17H14Cl2N4O/c1-9-7-10(2)21-16-12(9)4-6-15(22-16)23(17(20)24)11-3-5-13(18)14(19)8-11/h3-8H,1-2H3,(H2,20,24) |
InChI-Schlüssel |
UQMXKYKOPRLHLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N(C3=CC(=C(C=C3)Cl)Cl)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


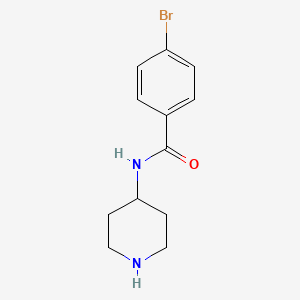
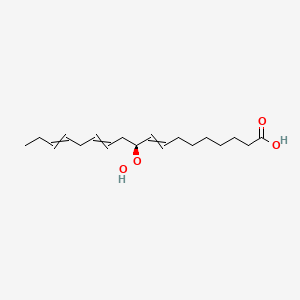

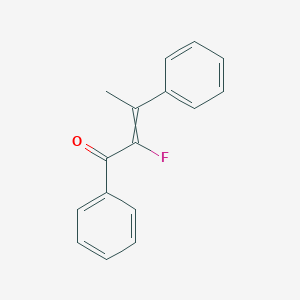
![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
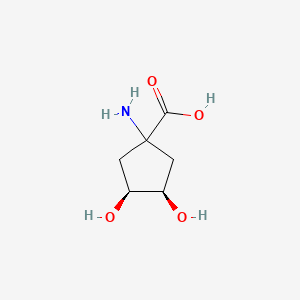

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
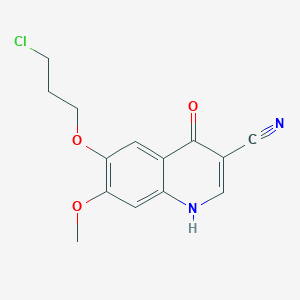
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
